LY 186126

Description

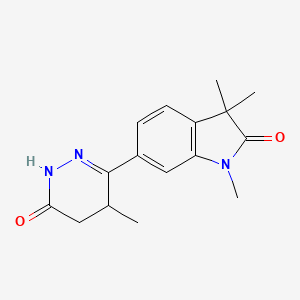

Structure

3D Structure

Properties

CAS No. |

100644-00-6 |

|---|---|

Molecular Formula |

C16H19N3O2 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

1,3,3-trimethyl-6-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one |

InChI |

InChI=1S/C16H19N3O2/c1-9-7-13(20)17-18-14(9)10-5-6-11-12(8-10)19(4)15(21)16(11,2)3/h5-6,8-9H,7H2,1-4H3,(H,17,20) |

InChI Key |

WQKLTCWFSKVPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(C(=O)N3C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-dihydro-1,3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one LY 186126 LY-186126 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY186126

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY186126 is a potent and selective inhibitor of phosphodiesterase type IV (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide delineates the mechanism of action of LY186126, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. Quantitative data on its binding affinity and molecular properties are presented, along with detailed protocols for key experimental assays. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

LY186126, with the chemical name 1,3-Dihydro-1,3,3-trimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one, is a structural analogue of indolidan. It has been instrumental as a research tool, particularly in its tritiated form ([³H]LY186126), for studying the pharmacological receptors of cardiotonic phosphodiesterase inhibitors. Its primary mechanism of action is the selective inhibition of the type IV cyclic AMP phosphodiesterase (PDE4), leading to an accumulation of intracellular cAMP and subsequent modulation of downstream signaling cascades. This guide provides a detailed examination of the molecular pharmacology of LY186126.

Core Mechanism of Action: PDE4 Inhibition

The principal mechanism of action of LY186126 is the potent and selective inhibition of phosphodiesterase type IV (PDE4). PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). PDE4 is specific for the hydrolysis of cAMP, and its inhibition by LY186126 leads to an increase in intracellular cAMP concentrations.

This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). In the context of cardiac muscle, where LY186126 has been extensively studied, the activation of PKA leads to the phosphorylation of various substrate proteins, including L-type calcium channels and phospholamban. This cascade of events results in an increased intracellular calcium concentration during systole, leading to a positive inotropic (contractility-enhancing) effect on the heart.

Quantitative Data

The following tables summarize the available quantitative data for LY186126.

Table 1: Molecular Properties of LY186126

| Property | Value |

| Chemical Name | 1,3-Dihydro-1,3,3-trimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one |

| CAS Number | 100644-00-6 |

| Molecular Formula | C₁₆H₁₉N₃O₂ |

| Molecular Weight | 285.34 g/mol |

Table 2: Binding Affinity of [³H]LY186126

| Parameter | Value | Tissue Source |

| Kd | 4-6 nM | Canine Cardiac Sarcoplasmic Reticulum |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of LY186126 are provided below.

Isolation of Canine Cardiac Sarcoplasmic Reticulum

This protocol outlines a method for the isolation of sarcoplasmic reticulum vesicles from canine cardiac tissue, a key biological material for studying the binding of LY186126.

Materials:

-

Fresh canine ventricular muscle

-

Homogenization buffer (e.g., 0.3 M sucrose, 10 mM imidazole-HCl, pH 7.0)

-

Differential centrifugation equipment

-

Protein concentration determination assay (e.g., Bradford or BCA)

Procedure:

-

Excise and mince fresh canine ventricular muscle in ice-cold homogenization buffer.

-

Homogenize the tissue using a blender or Polytron homogenizer at low speed.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cellular debris and nuclei.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

-

Transfer the resulting supernatant to ultracentrifuge tubes and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction containing sarcoplasmic reticulum vesicles.

-

Resuspend the pellet in a suitable buffer and determine the protein concentration.

-

Store the isolated sarcoplasmic reticulum vesicles at -80°C until use.

[³H]LY186126 Radioligand Binding Assay

This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of LY186126 binding sites.

Materials:

-

Isolated canine cardiac sarcoplasmic reticulum vesicles

-

[³H]LY186126 (tritiated LY186126) of known specific activity

-

Unlabeled LY186126

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a series of dilutions of [³H]LY186126 in assay buffer.

-

In a set of tubes, add a fixed amount of sarcoplasmic reticulum protein (e.g., 50-100 µg).

-

To each tube, add increasing concentrations of [³H]LY186126 to determine total binding.

-

In a parallel set of tubes, add the same concentrations of [³H]LY186126 along with a high concentration of unlabeled LY186126 (e.g., 10 µM) to determine non-specific binding.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax.

Phosphodiesterase (PDE4) Enzyme Activity Assay

This protocol provides a general method for measuring the enzymatic activity of PDE4 and assessing its inhibition by compounds like LY186126.

Materials:

-

Purified or partially purified PDE4 enzyme (from a suitable source, e.g., recombinant expression or tissue homogenate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

[³H]cAMP (as substrate)

-

Unlabeled cAMP

-

LY186126 or other test inhibitors

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of [³H]cAMP, and the PDE4 enzyme preparation.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of LY186126 before adding the substrate.

-

Initiate the reaction by adding [³H]cAMP and incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling for 1-2 minutes.

-

Cool the samples and add snake venom nucleotidase to convert the [³H]AMP product to [³H]adenosine. Incubate for a further 10-20 minutes at 37°C.

-

Separate the unreacted [³H]cAMP from the [³H]adenosine product by adding an anion-exchange resin slurry, which binds the charged cAMP.

-

Centrifuge the samples to pellet the resin.

-

Transfer an aliquot of the supernatant containing the [³H]adenosine to a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Calculate the percentage of cAMP hydrolyzed and, for inhibition studies, determine the IC₅₀ value of LY186126.

Visualizations

Signaling Pathway

Caption: Signaling pathway of LY186126 action.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: PDE4 Inhibition Assay

Caption: Workflow for a PDE4 enzyme inhibition assay.

LY186126: A Technical Guide to a Potent cGMP-Inhibited Phosphodiesterase (PDE3) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY186126 is a potent and selective inhibitor of the cGMP-inhibited phosphodiesterase (cGI-PDE), now more commonly classified as Phosphodiesterase 3 (PDE3). As an analog of indolidan, LY186126 has been instrumental in the characterization of PDE3 and its role in various physiological processes, particularly in cardiovascular function. This technical guide provides an in-depth overview of LY186126, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to LY186126 and cGI-PDE (PDE3)

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The cGMP-inhibited phosphodiesterase (cGI-PDE), or PDE3, is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[2] A key characteristic of PDE3 is its inhibition by cGMP, which creates a critical cross-talk mechanism between the cGMP and cAMP signaling pathways.[2]

LY186126 is a synthetic compound that acts as a potent and selective inhibitor of PDE3. Its inhibitory action leads to an accumulation of intracellular cAMP in tissues where PDE3 is expressed, such as the heart and vascular smooth muscle.[3][4] This elevation in cAMP levels modulates various downstream signaling cascades, resulting in physiological effects such as increased cardiac contractility (positive inotropy) and vasodilation.[5]

Mechanism of Action

LY186126 exerts its effects by competitively inhibiting the catalytic site of PDE3. By preventing the hydrolysis of cAMP to AMP, LY186126 effectively increases the intracellular concentration of cAMP.[3] In cardiac myocytes, this leads to the activation of protein kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum. Together, these effects lead to a more forceful contraction and faster relaxation of the cardiac muscle.[3]

In vascular smooth muscle cells, the increase in cAMP also activates PKA, which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK).[5] This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[5]

Quantitative Data

The following tables summarize the key quantitative data for LY186126 and related compounds.

Table 1: Binding Affinity and Potency of LY186126 and Other PDE Inhibitors

| Compound | IC50 (nM) | Kd (nM) | Bmax (fmol/mg) | Tissue/Cell Type | Reference |

| [3H]LY186126 | N/A | 8.5 ± 2.3 | 944 ± 115 | Sheep Myocardium (SR) | [6] |

| [3H]LY186126 | N/A | 4.4 | 630 | Sheep Myocardium (Free SR) | [6] |

| [3H]LY186126 | N/A | 10.9 | 569 | Sheep Myocardium (Junctional SR) | [6] |

| Lixazinone (RS 82856) | 0.030 ± 0.008 | N/A | N/A | Rabbit Myocardium (SR) | [6] |

| Indolidan | 0.14 ± 0.05 | N/A | N/A | Rabbit Myocardium (SR) | [6] |

| cGMP | 17.8 ± 2.6 | N/A | N/A | Rabbit Myocardium (SR) | [6] |

| Milrinone | 39.3 ± 13.2 | N/A | N/A | Rabbit Myocardium (SR) | [6] |

| Imazodan | 192 ± 73 | N/A | N/A | Rabbit Myocardium (SR) | [6] |

| Rolipram | > 30,000 | N/A | N/A | Rabbit Myocardium (SR) | [6] |

SR: Sarcoplasmic Reticulum

Experimental Protocols

Radioligand Binding Assay for PDE3

This protocol is a generalized procedure for a competitive radioligand binding assay using [3H]LY186126 to determine the affinity of test compounds for PDE3.

Materials:

-

[3H]LY186126 (Radioligand)

-

Unlabeled LY186126 or other test compounds

-

Tissue homogenate or cell membranes containing PDE3 (e.g., from cardiac tissue)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5

-

Wash Buffer: Cold Assay Buffer

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled LY186126 (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of [3H]LY186126 at a concentration at or below its Kd.

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) PDE Activity Assay

This protocol describes a general method for measuring PDE3 activity and the inhibitory effects of compounds like LY186126 using fluorescence polarization.

Materials:

-

Recombinant human PDE3 enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components optimized for PDE activity.

-

Test compounds (e.g., LY186126)

-

Binding agent that specifically binds to the product of the PDE reaction (linear AMP)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of PDE3 enzyme in assay buffer.

-

Reaction Setup: In a 384-well plate, add:

-

A small volume of the test compound dilution or buffer (for control wells).

-

A specific amount of the PDE3 enzyme solution.

-

-

Initiation of Reaction: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and Detection: Add the binding agent to all wells. This will bind to the FAM-AMP product, causing a change in fluorescence polarization.

-

Measurement: Read the fluorescence polarization on a plate reader.

-

Data Analysis: The degree of polarization is proportional to the amount of FAM-AMP produced, and therefore to the PDE3 activity. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDE3 Inhibition in a Cardiac Myocyte

Caption: Signaling pathway of PDE3 inhibition by LY186126 in a cardiac myocyte.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Fluorescence Polarization Assay

Caption: Workflow for a fluorescence polarization-based PDE activity assay.

Synthesis of LY186126 and Analogs

Conclusion

LY186126 remains a valuable research tool for the study of PDE3. Its high potency and selectivity have allowed for detailed characterization of the physiological roles of this important enzyme. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with LY186126 or other PDE3 inhibitors. The continued investigation of compounds like LY186126 will undoubtedly lead to a deeper understanding of cyclic nucleotide signaling and may pave the way for the development of new therapeutic agents targeting the PDE3 enzyme.

References

- 1. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of LY186126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of LY186126, a potent inhibitor of phosphodiesterase type IV (PDE4). The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look at its binding affinity, the underlying signaling pathways, and the experimental methods used for its characterization.

Core Concepts: Binding Affinity and Mechanism of Action

LY186126 is a structural analogue of indolidan and functions as a potent and selective inhibitor of type IV cyclic AMP phosphodiesterase (PDE4).[1] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signal transduction pathways.[2][3] By inhibiting PDE4, LY186126 increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This modulation of the cAMP signaling pathway underlies the pharmacological effects of LY186126.

Quantitative Binding Data

The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. For LY186126, the affinity has been characterized using its tritiated form, [3H]LY186126, in radioligand binding assays.

| Radioligand | Preparation | Affinity Metric (Kd) | Reference |

| [3H]LY186126 | Purified canine cardiac sarcoplasmic reticulum vesicles | 4 nM | [1] |

Note: At present, publicly available data on the binding kinetics (association rate constant, kon, and dissociation rate constant, koff) of LY186126 are limited. Further research is required to fully characterize the kinetic profile of this compound.

Signaling Pathway

The mechanism of action of LY186126 is intrinsically linked to the cAMP signaling cascade. The following diagram illustrates the pathway and the point of intervention for a PDE4 inhibitor like LY186126.

References

- 1. Specific binding of [3H]LY186126, an analogue of indolidan (LY195115), to cardiac membranes enriched in sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY186126 and its Sarcoplasmic Reticulum PDE Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY186126 is a potent and selective inhibitor of a specific phosphodiesterase (PDE) isozyme located in the cardiac sarcoplasmic reticulum (SR). As a structural analogue of Indolidan, LY186126 has been instrumental in elucidating the mechanism of action of a class of cardiotonic drugs that exert a positive inotropic effect on the heart. This technical guide provides a comprehensive overview of LY186126, its molecular target, and the experimental methodologies used to characterize its activity.

Core Concepts: The Sarcoplasmic Reticulum and Phosphodiesterases

The sarcoplasmic reticulum is a critical organelle in cardiomyocytes responsible for regulating intracellular calcium concentrations, which in turn governs muscle contraction and relaxation. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating a wide array of signaling pathways.

LY186126 specifically targets a Type IV cAMP phosphodiesterase (also referred to as PDE3 in older literature) situated within the SR membrane. Inhibition of this PDE leads to an increase in local cAMP concentrations within the cardiomyocyte.

Mechanism of Action: Positive Inotropic Effect

The positive inotropic effect of LY186126, or its ability to increase the force of heart muscle contraction, is a direct consequence of its inhibition of the sarcoplasmic reticulum PDE. The elevated cAMP levels resulting from this inhibition lead to the activation of protein kinase A (PKA). PKA then phosphorylates key proteins involved in calcium handling, most notably phospholamban (PLB) and the L-type calcium channel. Phosphorylation of PLB relieves its inhibitory effect on the SR Ca2+-ATPase (SERCA), leading to increased calcium uptake into the SR. Simultaneously, phosphorylation of L-type calcium channels increases calcium influx into the cell during an action potential. The net result is a greater availability of calcium for release from the SR, leading to a more forceful contraction of the myofilaments.

Caption: Signaling pathway of LY186126 leading to a positive inotropic effect.

Quantitative Data

LY186126 exhibits high-affinity binding to the sarcoplasmic reticulum PDE. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of [3H]LY186126 to Cardiac Sarcoplasmic Reticulum

| Species | Preparation | Dissociation Constant (Kd) | Reference |

| Canine | Purified SR Vesicles | 4 nM | [1] |

| Canine | Myocardial Vesicles | 4 nM | [2] |

| Rabbit | Enriched SR Vesicles | 6.2 ± 1.4 nM | [3] |

| Sheep | Mixed SR Preparations | 8.5 ± 2.3 nM | [3] |

| Sheep | Free SR | 4.4 nM | [3] |

| Sheep | Junctional SR | 10.9 nM | [3] |

Table 2: IC50 Values for Displacement of [3H]LY186126 from Rabbit Cardiac SR

| Compound | IC50 (nM) | Reference |

| Lixazinone (RS 82856) | 0.030 ± 0.008 | [3] |

| Indolidan | 0.14 ± 0.05 | [3] |

| cGMP | 17.8 ± 2.6 | [3] |

| Milrinone | 39.3 ± 13.2 | [3] |

| Imazodan | 192 ± 73 | [3] |

| Rolipram | > 30,000 | [3] |

Experimental Protocols

Detailed below are summaries of the key experimental protocols used in the study of LY186126. For complete, replicable protocols, please refer to the cited literature.

Isolation of Cardiac Sarcoplasmic Reticulum Vesicles

The isolation of a purified fraction of sarcoplasmic reticulum is crucial for studying the specific binding and enzymatic activity related to LY186126.

Caption: Generalized workflow for the isolation of cardiac sarcoplasmic reticulum.

A common procedure involves the following steps:

-

Homogenization: Cardiac tissue is minced and homogenized in a buffered solution to disrupt the cells.

-

Differential Centrifugation: A series of centrifugation steps at increasing speeds are used to separate cellular components. A low-speed spin pellets larger organelles like nuclei and mitochondria. The resulting supernatant is then subjected to a high-speed spin to pellet the microsomal fraction, which is rich in sarcoplasmic reticulum.

-

Density Gradient Centrifugation: For further purification, the microsomal fraction is layered onto a sucrose density gradient and ultracentrifuged. The sarcoplasmic reticulum vesicles will band at a specific density, allowing for their separation from other membrane fragments.

[3H]LY186126 Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) for LY186126.

Caption: Workflow for a [3H]LY186126 radioligand binding assay.

The general protocol is as follows:

-

Incubation: A fixed amount of the isolated sarcoplasmic reticulum preparation is incubated with varying concentrations of radiolabeled [3H]LY186126. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing, non-labeled ligand (e.g., Indolidan).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membrane vesicles with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound [3H]LY186126.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

Phosphodiesterase Activity Assay

This assay measures the enzymatic activity of the PDE in the sarcoplasmic reticulum and the inhibitory effect of compounds like LY186126.

A common method is a two-step radioassay:

-

PDE Reaction: The sarcoplasmic reticulum preparation is incubated with a known concentration of [3H]cAMP. The PDE in the sample will hydrolyze the [3H]cAMP to [3H]5'-AMP.

-

Separation and Quantification: The reaction is stopped, and the remaining [3H]cAMP is separated from the product, [3H]5'-AMP, typically using chromatography. The amount of [3H]5'-AMP formed is then quantified to determine the PDE activity.

To determine the inhibitory potency (IC50) of LY186126, the assay is performed with a fixed amount of [3H]cAMP and varying concentrations of the inhibitor.

Conclusion

LY186126 has proven to be an invaluable pharmacological tool for the investigation of cardiac sarcoplasmic reticulum phosphodiesterases. Its high affinity and selectivity for the Type IV isozyme have allowed for detailed characterization of the role of this enzyme in cardiac contractility. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical signaling node in the heart. The strong correlation between the binding affinity of LY186126 and its analogues with their inotropic effects underscores the importance of the sarcoplasmic reticulum PDE as a drug target.[2]

References

The Symbiotic Relationship of LY186126 and Indolidan: A Technical Guide to a Potent Cardiotonic Agent

For Researchers, Scientists, and Drug Development Professionals

Core Relationship and Mechanism of Action

Indolidan, also known by its developmental code LY195115, is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Its tritiated analog, LY186126, serves as an indispensable tool for elucidating the binding characteristics and structure-activity relationships of this class of cardiotonic agents. The foundational relationship lies in the use of LY186126 as a high-affinity radioligand to probe the specific binding sites of indolidan on its target enzyme, primarily within the sarcoplasmic reticulum of cardiac myocytes.[1] The similar structure-activity relationships for PDE3 inhibition and the displacement of [3H]LY186126 by various analogs confirm that LY186126 binding accurately reflects the interaction of indolidan with the PDE3 active site.[2]

Indolidan exerts its positive inotropic (contractility-enhancing) and vasodilatory effects by inhibiting the hydrolysis of cAMP. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates key intracellular proteins involved in calcium homeostasis and myofilament sensitivity. This cascade of events results in an increased influx of calcium into the cardiomyocyte and enhanced reuptake into the sarcoplasmic reticulum, leading to more forceful and efficient cardiac contractions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for indolidan and its radiolabeled analog LY186126, providing a comparative overview of their binding and inhibitory properties.

Table 1: Binding Affinity and Inhibitory Potency of Indolidan and LY186126

| Compound | Parameter | Value | Species/Tissue |

| [3H]LY186126 | Kd | 4 nM | Canine Cardiac Sarcoplasmic Reticulum |

| Indolidan (LY195115) | IC50 (for [3H]LY186126 displacement) | 1.2 nM | Canine Cardiac Sarcoplasmic Reticulum |

| Indolidan (LY195115) | IC50 (for PDE3 Inhibition) | ~52-fold lower than Kd of [3H]LY186126 | Canine Cardiac Sarcoplasmic Reticulum |

Table 2: Comparative PDE3 Inhibition by Various Compounds

| Compound | IC50 (µM) for PDE3 Inhibition |

| Milrinone | Data not available in search results |

| Amrinone | Data not available in search results |

| Levosimendan | Data not available in search results |

Note: Specific IC50 values for milrinone, amrinone, and levosimendan were not found in the provided search results, though they are mentioned as other PDE3 inhibitors.

Experimental Protocols

[3H]LY186126 Radioligand Binding Assay

This protocol is adapted from general radioligand binding assay procedures and specific details mentioned in the literature for [3H]LY186126.

1. Membrane Preparation (Canine Cardiac Sarcoplasmic Reticulum):

-

Homogenize canine ventricular tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

Thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, combine the membrane preparation (50-120 µg protein), [3H]LY186126 (at a concentration near its Kd, e.g., 4 nM), and either buffer (for total binding) or a high concentration of unlabeled indolidan (e.g., 1 µM, for non-specific binding) or the test compound at various concentrations.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]LY186126 to determine Kd and Bmax using non-linear regression.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.

Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol is a generalized procedure for measuring PDE3 activity.

1. Enzyme and Substrate Preparation:

-

Use a source of PDE3 enzyme, which can be a purified recombinant enzyme or a tissue homogenate rich in PDE3 (e.g., cardiac sarcoplasmic reticulum).

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

-

Prepare a solution of the substrate, [3H]-cAMP, at a concentration relevant to the Km of the enzyme.

2. Inhibition Assay:

-

In a reaction tube, combine the PDE3 enzyme, the reaction buffer, and the test compound (indolidan or other inhibitors) at various concentrations.

-

Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.

3. Reaction Termination and Product Separation:

-

Stop the reaction, for example, by boiling or adding a stop solution.

-

Add a 5'-nucleotidase (e.g., from snake venom) to convert the [3H]-AMP product to [3H]-adenosine.

-

Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an ion-exchange resin (e.g., Dowex). The negatively charged cAMP will bind to the resin, while the neutral adenosine will remain in the supernatant.

4. Quantification:

-

Measure the radioactivity of the supernatant (containing [3H]-adenosine) using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

PDE3A Signaling Pathway in Cardiomyocytes

The following diagram illustrates the central role of PDE3A in regulating cardiac contractility. Inhibition of PDE3A by indolidan leads to an increase in cAMP, activation of PKA, and subsequent phosphorylation of key proteins that enhance calcium cycling and myofilament function.

Caption: PDE3A signaling pathway in cardiomyocytes.

Experimental Workflow for [3H]LY186126 Binding Assay

This diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of a test compound for the PDE3 receptor.

Caption: Experimental workflow for a [³H]LY186126 radioligand binding assay.

Logical Relationship between Indolidan, LY186126, and PDE3

This diagram illustrates the logical connection between indolidan, its radiolabeled analog, and their common biological target.

Caption: Logical relationship between indolidan, LY186126, and PDE3.

References

- 1. PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of indolidan analog binding sites of drug antibody and sarcoplasmic reticulum with inhibition of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of LY186126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

LY186126 is a potent and selective inhibitor of the Type IV cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme primarily located in the sarcoplasmic reticulum of cardiac muscle. As a structural analogue of indolidan (LY195115), LY186126 exhibits high-affinity binding to its target, leading to an anticipated increase in intracellular cAMP levels and a subsequent positive inotropic effect on cardiac muscle. This document provides a comprehensive overview of the in vitro characterization of LY186126, detailing its binding affinity, inhibitory activity, and the experimental protocols utilized for its evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters determined for LY186126 in vitro.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Binding Affinity (Kd) | 4 nM | Canine Cardiac Sarcoplasmic Reticulum | Radioligand Binding ([³H]LY186126) | [1] |

| Binding Affinity (Kd) | 5.6 nM | Canine Cardiac Sarcoplasmic Reticulum | Radioligand Binding ([³H]LY186126) | [2] |

No specific IC50 values for the inhibition of PDE IV by LY186126 were identified in the public domain literature reviewed.

Experimental Protocols

[³H]LY186126 Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of LY186126 to its receptor in canine cardiac sarcoplasmic reticulum vesicles.

1. Preparation of Canine Cardiac Sarcoplasmic Reticulum Vesicles:

-

Cardiac tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

-

The microsomal fraction is further purified, often using a sucrose density gradient, to enrich for sarcoplasmic reticulum vesicles.

-

The protein concentration of the final vesicle preparation is determined using a standard protein assay.

2. Binding Assay Protocol:

-

Reaction Mixture:

-

Purified sarcoplasmic reticulum vesicles

-

[³H]LY186126 (tritiated form of LY186126) at various concentrations

-

Assay Buffer (containing Mg²⁺, as binding is Mg²⁺-dependent)

-

For determination of non-specific binding, a high concentration (e.g., 1 µM) of unlabeled LY186126, indolidan, or milrinone is included.

-

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound [³H]LY186126, is measured by liquid scintillation counting.

3. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

Scatchard Analysis: The specific binding data is transformed and plotted with the ratio of bound/free radioligand on the y-axis and the amount of bound radioligand on the x-axis. This analysis is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), with a linear plot suggesting a single class of binding sites.[1]

Phosphodiesterase (PDE) IV Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like LY186126 against PDE IV.

1. Enzyme Preparation:

-

PDE IV is isolated and purified from a relevant tissue source, such as canine cardiac sarcoplasmic reticulum.

2. Inhibition Assay Protocol:

-

Reaction Mixture:

-

Purified PDE IV enzyme

-

cAMP (substrate)

-

LY186126 at various concentrations

-

Assay Buffer

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated for a defined period at a specific temperature (e.g., 37°C).

-

Termination: The enzymatic reaction is stopped, typically by heat inactivation or the addition of a chemical inhibitor.

-

Quantification of Product: The amount of 5'-AMP produced from the hydrolysis of cAMP is measured. This can be achieved through various methods, including:

-

Radiometric assays: Using [³H]cAMP as a substrate and separating it from the resulting [³H]5'-AMP via chromatography.

-

Coupled enzyme assays: Where 5'-AMP is further converted to adenosine and inorganic phosphate by a 5'-nucleotidase, and the phosphate is quantified colorimetrically.

-

3. Data Analysis:

-

The percentage of PDE IV inhibition at each concentration of LY186126 is calculated relative to a control with no inhibitor.

-

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflows

Proposed Signaling Pathway for the Inotropic Effect of LY186126

The diagram below illustrates the proposed mechanism of action for LY186126 in cardiac myocytes, leading to a positive inotropic effect.

Caption: Proposed signaling cascade of LY186126 in cardiac myocytes.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in the [³H]LY186126 radioligand binding assay.

Caption: Workflow for determining the binding affinity of LY186126.

Logical Relationship of PDE Inhibition and Cellular Effect

This diagram illustrates the logical connection between the biochemical inhibition of PDE IV by LY186126 and the resulting physiological response in cardiac tissue.

Caption: Logical flow from PDE IV inhibition to increased cardiac contractility.

References

An In-depth Technical Guide on the Phosphodiesterase Type IV Selectivity of LY186126

For Researchers, Scientists, and Drug Development Professionals

Introduction to LY186126 and PDE4

LY186126 is recognized as an analog of indolidan and functions as a phosphodiesterase inhibitor.[1] Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling pathways crucial to numerous physiological processes. The PDE4 family, which is specific for cAMP, is a key target in drug development for inflammatory and neurological disorders. The therapeutic efficacy and side-effect profile of a PDE4 inhibitor are largely determined by its selectivity for the PDE4 isozyme family over other PDE families.

Quantitative Data: Binding Affinity of LY186126

The available data for LY186126 primarily concerns its binding affinity to PDE, particularly from cardiac sarcoplasmic reticulum preparations, which are known to contain cGMP-inhibitable Type IV phosphodiesterase. The equilibrium dissociation constant (Kd) for [3H]LY186126 binding to cardiac sarcoplasmic reticulum PDE has been determined to be 5.6 nM, indicating a high affinity.[1]

Further studies have characterized the displacement of radiolabeled [3H]LY186126 by other PDE inhibitors, providing an indirect measure of binding affinity. The following table summarizes the IC50 values for the competition of [3H]LY186126 binding by various compounds in rabbit sarcoplasmic reticulum.

| Compound | IC50 (nM) |

| Lixazinone (RS 82856) | 0.030 ± 0.008 |

| Indolidan | 0.14 ± 0.05 |

| cGMP | 17.8 ± 2.6 |

| Milrinone | 39.3 ± 13.2 |

| Imazodan | 192 ± 73 |

| Rolipram | > 30,000 |

Data from a study on [3H]LY186126 binding in rabbit ventricular myocardium.

Experimental Protocols

To determine the selectivity of a compound like LY186126, two primary types of assays are employed: enzymatic inhibition assays and radioligand binding assays.

Protocol 1: Phosphodiesterase Enzymatic Inhibition Assay (Colorimetric Method)

This protocol describes a general method for determining the inhibitory activity of a compound against various PDE isozymes using a colorimetric approach.

1. Principle: The assay measures the amount of phosphate produced from the hydrolysis of cAMP or cGMP by a PDE. The 5'-monophosphate product is further hydrolyzed by a 5'-nucleotidase to a nucleoside and inorganic phosphate. The released phosphate is then quantified using a malachite green-based reagent, which forms a colored complex with phosphate.

2. Materials:

-

Purified recombinant PDE isozymes (PDE1-11)

-

cAMP and cGMP substrates

-

5'-Nucleotidase

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Test compound (e.g., LY186126) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., IBMX for non-selective inhibition, or a known selective inhibitor for the specific isozyme)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound dilution or vehicle control

-

PDE isozyme solution

-

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Add the cyclic nucleotide substrate (cAMP or cGMP) to each well to start the reaction. The final substrate concentration should be below the Km for the respective enzyme to ensure assay sensitivity.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Addition of 5'-Nucleotidase: Add 5'-nucleotidase to each well and incubate for an additional 20 minutes at 30°C to convert the 5'-monophosphate to inorganic phosphate.

-

Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will also react with the inorganic phosphate to produce a color change.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay

This protocol is particularly relevant for LY186126, as the existing data is based on this method. It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target enzyme.

1. Principle: A radiolabeled ligand with high affinity and selectivity for the target PDE is incubated with a source of the enzyme (e.g., tissue homogenate, cell membranes, or purified enzyme). The amount of radioligand bound to the enzyme is measured in the presence and absence of a competing unlabeled test compound.

2. Materials:

-

Radiolabeled ligand (e.g., [3H]LY186126)

-

Enzyme source (e.g., rabbit sarcoplasmic reticulum membranes)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Test compound (unlabeled LY186126 or other inhibitors)

-

Non-specific binding control (a high concentration of a known ligand, e.g., indolidan)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

3. Procedure:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target PDE.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following:

-

Binding Buffer

-

Test compound at various concentrations or vehicle control

-

Radiolabeled ligand at a fixed concentration (typically at or below its Kd)

-

Membrane preparation

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of a competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a non-labeled competing ligand.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibition

References

Unraveling the Cardiovascular Profile of Fenofibrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the compound "LY 186126" does not correspond to a publicly documented pharmaceutical agent, extensive research exists on the cardiovascular effects of fenofibrate, a widely studied lipid-lowering drug. This guide provides a comprehensive technical overview of the cardiovascular effects of fenofibrate, presenting key data, experimental methodologies, and a visualization of its mechanism of action. Fenofibrate, a fibric acid derivative, primarily works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.[1][2]

Quantitative Data on Cardiovascular Effects

The cardiovascular effects of fenofibrate have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from significant studies.

Table 1: Effects of Fenofibrate on Cardiovascular Events in Patients with Type 2 Diabetes

| Study/Analysis | Patient Population | Treatment Group | Control Group | Outcome | Relative Risk Reduction (RRR) / Hazard Ratio (HR) | p-value |

| FIELD Study | 9,795 patients with type 2 diabetes | Fenofibrate 200 mg/day | Placebo | Total cardiovascular disease events | 11% RRR (HR 0.89) | 0.035 |

| Non-fatal myocardial infarction | 24% RRR (HR 0.76) | 0.010 | ||||

| Coronary revascularization | 21% RRR (HR 0.79) | 0.003 | ||||

| ACCORD-Lipid Trial | 5,518 patients with type 2 diabetes on statin therapy | Fenofibrate + Simvastatin | Placebo + Simvastatin | Major adverse cardiovascular events (MACE) | 8% RRR (HR 0.92) | 0.32 |

| Subgroup with high triglycerides and low HDL-C | MACE | 27% RRR (HR 0.73) | 0.053 | |||

| Nationwide Propensity-Score Matched Cohort Study | Statin users with diabetes | Fenofibrate + Statin | Statin alone | All-cause death and ASCVD | Significantly lower risk | <0.001 |

| Myocardial Infarction | 12.2% lower risk | <0.001 | ||||

| Stroke | 9.9% lower risk | <0.001 |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Hemodynamic and Metabolic Effects of Fenofibrate

| Study | Patient Population | Intervention | Parameter | Change | p-value |

| Cheung et al. (2008) | 74 type 2 diabetic subjects with left ventricular diastolic dysfunction | Fenofibrate 160 mg/day for 6 months | 24-h systolic blood pressure | -3.4 ± 0.09 mmHg (interactive with CoQ10) | 0.010 |

| 24-h diastolic blood pressure | -1.3 ± 0.5 mmHg | 0.013 | |||

| 24-h heart rate | -3.3 ± 0.5 beats/min | <0.001 | |||

| Monga et al. (2024) | 72 patients with moderate-to-severe asymptomatic aortic stenosis | Fenofibrate 200 mg daily for 6 months | Myocardial triglyceride content | -0.40 ± 0.97 | 0.02 |

| Cardiac energetics (PCr/ATP) | 0.14 ± 0.48 | 0.05 | |||

| Peak diastolic longitudinal strain rate | 9.6 (95% CI: 1.13, 18.1) | 0.02 |

Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

A detailed understanding of the methodologies employed in key studies is crucial for interpreting the data.

Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study

-

Objective: To assess the effect of long-term fenofibrate therapy on cardiovascular events in patients with type 2 diabetes mellitus.

-

Study Design: A multinational, randomized, double-blind, placebo-controlled trial.

-

Participants: 9,795 patients with type 2 diabetes aged 50-75 years, not taking statin therapy at entry.

-

Intervention: Patients were randomly assigned to receive either fenofibrate 200 mg daily or a matching placebo.

-

Primary Outcome: The primary outcome was the composite of coronary heart disease death and non-fatal myocardial infarction.

-

Key Methodologies:

-

Cardiovascular events were adjudicated by an independent endpoint committee.

-

Lipid profiles were measured at baseline and at regular intervals throughout the study.

-

Statistical analysis was performed on an intention-to-treat basis.

-

Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial

-

Objective: To determine whether combination therapy with a fibrate and a statin, compared with statin monotherapy, would reduce the risk of cardiovascular disease in patients with type 2 diabetes at high risk for cardiovascular events.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 5,518 patients with type 2 diabetes who were being treated with simvastatin and had additional cardiovascular risk factors.

-

Intervention: Participants were randomly assigned to receive either fenofibrate or a matching placebo in addition to their simvastatin therapy.

-

Primary Outcome: The primary outcome was the first occurrence of a major adverse cardiovascular event, defined as nonfatal myocardial infarction, nonfatal stroke, or death from cardiovascular causes.[6]

-

Key Methodologies:

-

A 2x2 factorial design was also used to test intensive glycemic control and intensive blood pressure control.

-

Lipid levels were monitored throughout the study.

-

Event adjudication was performed by a central committee.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of fenofibrate and a typical workflow for a clinical trial assessing its cardiovascular effects.

Caption: Mechanism of action of fenofibrate.

Caption: A generalized workflow for a clinical trial.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fenofibrate - Wikipedia [en.wikipedia.org]

- 3. Effects of Fenofibrate Treatment on Cardiovascular Disease Risk in 9,795 Individuals With Type 2 Diabetes and Various Components of the Metabolic Syndrome: The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenofibrate’s impact on cardiovascular risk in patients with diabetes: a nationwide propensity-score matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Association of Fenofibrate Therapy With Long-term Cardiovascular Risk in Statin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemodynamic Effects of Fenofibrate and Coenzyme Q10 in Type 2 Diabetic Subjects With Left Ventricular Diastolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hemodynamic effects of fenofibrate and coenzyme Q10 in type 2 diabetic subjects with left ventricular diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ESC 365 [esc365.escardio.org]

- 10. academic.oup.com [academic.oup.com]

The Enigmatic Antitumor Agent LY186126: A Technical Overview of a Novel Quinoline-Based Scaffold

For decades, the quest for potent and selective anticancer agents has driven relentless innovation in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the quinoline core has emerged as a privileged structure, giving rise to numerous compounds with significant antitumor activity. This technical guide delves into the early discovery and synthetic exploration of a notable, albeit enigmatic, member of this class: LY186126, a potent tubulin polymerization inhibitor from the 2-anilino-3-aroylquinoline series.

While specific public-domain literature explicitly detailing a compound with the designation "LY186126" is scarce, extensive research into tubulin polymerization inhibitors and Eli Lilly's patent history strongly suggests its identity as a member of the 2-anilino-3-aroylquinoline class of antimitotic agents. These compounds have demonstrated remarkable efficacy in disrupting microtubule dynamics, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. This guide, therefore, focuses on the foundational chemistry and biology of this promising structural class, which is believed to encompass LY186126.

Core Structure and Mechanism of Action

The fundamental architecture of the LY186126 series is the 2-anilino-3-aroylquinoline scaffold. This structure is characterized by a quinoline ring substituted at the 2-position with an aniline group and at the 3-position with an aroyl (aromatic ketone) moiety.

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are integral to the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, 2-anilino-3-aroylquinolines disrupt the assembly of microtubules. This interference with microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.

The signaling pathway disruption caused by these compounds is a direct consequence of their interaction with the tubulin cytoskeleton.

Synthesis and Experimental Protocols

The synthesis of the 2-anilino-3-aroylquinoline scaffold is a multi-step process that relies on established organic chemistry reactions. The following outlines a general synthetic pathway based on related compounds.

General Synthetic Workflow

The synthesis typically commences with the construction of a substituted 2-aminoacetophenone, which serves as a key building block. This is followed by a cyclization reaction to form the quinoline core and subsequent functionalization to introduce the aroyl and anilino groups.

Key Experimental Protocols

Protocol 1: Synthesis of a 2-Amino-3-aroylquinoline (General Procedure)

-

Step 1: Synthesis of 2-Aminoacetophenone. A substituted aniline is acetylated using an appropriate acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding acetanilide. This is followed by a Fries rearrangement or a similar reaction to introduce the acetyl group at the ortho position to the amino group, which is often protected during this step.

-

Step 2: Friedländer Annulation. The resulting 2-aminoacetophenone is condensed with a β-ketoester in the presence of an acid or base catalyst. This intramolecular cyclization and dehydration reaction forms the quinoline ring system.

-

Step 3: Aroylation at the 3-position. The quinoline core is then subjected to a Friedel-Crafts acylation or a similar reaction with an aroyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the aroyl group at the 3-position.

-

Step 4: Introduction of the 2-Anilino Group. The final step involves a nucleophilic aromatic substitution reaction. A 2-chloroquinoline intermediate (prepared from the corresponding 2-quinolone) is reacted with a substituted aniline in the presence of a base and often a palladium catalyst to yield the final 2-anilino-3-aroylquinoline.

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Preparation of Tubulin: Purified tubulin is obtained from bovine brain or other sources and stored at -80°C.

-

Assay Buffer: A suitable polymerization buffer (e.g., MES buffer containing MgCl₂, EGTA, and GTP) is prepared.

-

Reaction Mixture: The reaction mixture is prepared in a 96-well plate and includes the assay buffer, purified tubulin, and varying concentrations of the test compound (e.g., LY186126) or a reference inhibitor (e.g., colchicine).

-

Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

-

Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Quantitative Data Summary

While specific data for a compound explicitly named LY186126 is not publicly available, the following table summarizes representative biological activities for potent compounds within the 2-anilino-3-aroylquinoline class, as reported in the scientific literature.

| Compound Class | Target Cell Line | IC₅₀ (Antiproliferative Activity) | IC₅₀ (Tubulin Polymerization Inhibition) | Reference |

| 2-Anilino-3-aroylquinolines | Various Cancer Cell Lines | Nanomolar to low micromolar range | Low micromolar range | Published research on this compound class |

Conclusion and Future Directions

The 2-anilino-3-aroylquinoline scaffold, believed to be the chemical class of LY186126, represents a highly promising avenue for the development of novel anticancer therapeutics. Their potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis, underscores their potential as effective antimitotic agents. While the specific details of LY186126 remain within the proprietary domain of its developers, the foundational research on this class of compounds provides a robust framework for further investigation. Future research in this area will likely focus on optimizing the structure-activity relationship to enhance potency, improve the pharmacokinetic profile, and overcome potential mechanisms of drug resistance. The development of more targeted delivery systems could also serve to increase the therapeutic index of these potent cytotoxic agents, bringing them closer to clinical application for the benefit of cancer patients.

In-Depth Technical Guide to the Pharmacological Profile of LY 186126

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 186126 is a potent and selective inhibitor of phosphodiesterase type IV (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). As a structural analog of indolidan, this compound exhibits high-affinity binding to PDE4, particularly in cardiac tissues. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, and the methodologies used for its evaluation. The information presented is intended to support further research and development of this and similar compounds.

Core Pharmacological Profile

This compound is characterized as a potent inhibitor of type IV cyclic AMP phosphodiesterase. Its primary mechanism of action involves the elevation of intracellular cAMP levels, which in turn modulates various cellular functions, particularly in the cardiovascular system.

Binding Affinity

This compound demonstrates high-affinity binding to PDE4 isolated from canine cardiac sarcoplasmic reticulum.

| Parameter | Value | Tissue Source |

| Kd (Dissociation Constant) | 4 - 5.6 nM | Canine Cardiac Sarcoplasmic Reticulum |

Table 1: Binding Affinity of this compound

Mechanism of Action and Signaling Pathway

As a PDE4 inhibitor, this compound prevents the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). In cardiac myocytes, PKA activation enhances calcium influx through L-type calcium channels and promotes calcium release from the sarcoplasmic reticulum, leading to a positive inotropic (increased contractility) effect. In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.

Experimental Protocols

Radioligand Binding Assay for [3H]this compound

This protocol outlines the procedure for determining the binding affinity of this compound to its target receptor, PDE4, in canine cardiac sarcoplasmic reticulum vesicles.

Materials:

-

[3H]this compound (tritiated form)

-

Canine cardiac sarcoplasmic reticulum vesicles

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound or other competing ligands

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Isolate sarcoplasmic reticulum vesicles from canine cardiac tissue using differential centrifugation.

-

Incubation: In triplicate, incubate a fixed concentration of [3H]this compound with the membrane preparation in the binding buffer. For competition assays, include varying concentrations of unlabeled this compound or other test compounds. To determine non-specific binding, use a high concentration of unlabeled this compound.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data to determine the Kd and Bmax. Analyze competition binding data to determine the IC50 and subsequently the Ki.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of this compound on PDE4 activity.

Materials:

-

Purified recombinant human PDE4 enzyme

-

This compound

-

[3H]cAMP

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Snake venom nucleotidase

-

Anion exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, purified PDE4 enzyme, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding a fixed concentration of [3H]cAMP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]AMP product to [3H]adenosine.

-

Separation: Separate the unreacted [3H]cAMP from the [3H]adenosine product using an anion exchange resin slurry. The uncharged adenosine will be in the supernatant.

-

Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression.

In Vivo Pharmacology

While specific in vivo data for this compound is limited in the public domain, studies on similar PDE4 inhibitors in canine models of heart failure provide a framework for expected effects.

Expected In Vivo Effects in a Canine Model of Heart Failure

Based on its mechanism of action, this compound is anticipated to produce the following hemodynamic effects in a canine model of heart failure:

-

Increased Cardiac Contractility: Measured as an increase in the maximum rate of left ventricular pressure rise (LV dP/dtmax).

-

Increased Cardiac Output: Resulting from the enhanced contractility.

-

Reduced Systemic Vascular Resistance: Due to vasodilation of peripheral arteries.

-

Variable Effects on Blood Pressure: The net effect on mean arterial pressure will depend on the balance between increased cardiac output and decreased systemic vascular resistance.

Protocol for Assessing Hemodynamic Effects in Anesthetized Dogs

Animal Model:

-

Beagle dogs, either healthy or with induced heart failure (e.g., via rapid ventricular pacing or coronary microembolization).

Anesthesia and Instrumentation:

-

Anesthetize the dogs with an appropriate anesthetic agent (e.g., pentobarbital or isoflurane).

-

Intubate and ventilate the animals.

-

Catheterize a femoral artery for monitoring systemic blood pressure.

-

Place a catheter in a femoral vein for drug administration.

-

Insert a catheter-tip manometer into the left ventricle via a carotid artery to measure left ventricular pressure and calculate LV dP/dtmax.

-

Place a thermodilution catheter in the pulmonary artery via a jugular vein to measure cardiac output.

Experimental Procedure:

-

Allow the animal to stabilize after instrumentation.

-

Record baseline hemodynamic parameters.

-

Administer this compound intravenously as a bolus or continuous infusion at various doses.

-

Continuously monitor and record all hemodynamic parameters throughout the drug administration and for a specified period afterward.

-

Analyze the data to determine the dose-response relationship for each hemodynamic parameter.

Conclusion

This compound is a potent PDE4 inhibitor with high affinity for cardiac sarcoplasmic reticulum-associated PDE4. Its mechanism of action, centered on the elevation of intracellular cAMP, suggests significant potential as a positive inotropic and vasodilatory agent. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel PDE4 inhibitors. Further in vivo studies are warranted to fully characterize its hemodynamic and pharmacokinetic profile and to establish its therapeutic potential.

Methodological & Application

Application Notes and Protocols for [3H]LY186126 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]LY186126 is a potent and selective radioligand for the high-affinity binding site of the cGMP-inhibitable cyclic AMP (cAMP) phosphodiesterase (PDE-IV), also known as SR-PDE due to its enrichment in the sarcoplasmic reticulum. As a tritiated analog of the cardiotonic agent indolidan, [3H]LY186126 serves as an invaluable tool for characterizing the pharmacological properties of PDE-IV inhibitors. These inhibitors have therapeutic potential in the treatment of congestive heart failure and other conditions where elevated intracellular cAMP levels are beneficial.

These application notes provide detailed protocols for utilizing [3H]LY186126 in saturation and competition radioligand binding assays to determine the density of PDE-IV binding sites (Bmax), the affinity of the radioligand (Kd), and the affinity of unlabeled competing ligands (Ki).

Data Presentation

Table 1: Binding Characteristics of [3H]LY186126

| Parameter | Value | Tissue/Preparation | Species | Reference |

| Kd (Dissociation Constant) | ~4 nM | Cardiac Sarcoplasmic Reticulum Vesicles | Canine | [1][2] |

| 4.1 ± 1.3 nM | Myocardial Vesicles | Canine | ||

| 6.2 ± 1.4 nM | Enriched Sarcoplasmic Reticulum | Rabbit | ||

| 8.5 ± 2.3 nM | Mixed Sarcoplasmic Reticulum | Sheep | ||

| Bmax (Binding Site Density) | 383 ± 61 fmol/mg protein | Myocardial Vesicles | Canine | |

| 714 ± 77 fmol/mg protein | Enriched Sarcoplasmic Reticulum | Rabbit | ||

| 944 ± 115 fmol/mg protein | Mixed Sarcoplasmic Reticulum | Sheep | ||

| 630 fmol/mg protein | Free Sarcoplasmic Reticulum | Sheep | ||

| 569 fmol/mg protein | Junctional Sarcoplasmic Reticulum | Sheep | ||

| pH Optimum | 7.4 | Myocardial Vesicles | Canine |

Table 2: Inhibitory Potency of Various Compounds on [3H]LY186126 Binding

| Compound | IC50 (nM) | Target | Reference |

| Lixazinone (RS 82856) | 0.030 ± 0.008 | PDE-IV | |

| Indolidan | 0.14 ± 0.05 | PDE-IV | |

| cGMP | 17.8 ± 2.6 | PDE-IV | |

| Milrinone | 39.3 ± 13.2 | PDE-IV | |

| Imazodan | 192 ± 73 | PDE-IV | |

| Rolipram | > 30,000 | PDE-IV |

Note: Ki values can be calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

The binding target of [3H]LY186126, PDE-IV, is a critical enzyme in the cAMP signaling cascade. G-protein coupled receptors (GPCRs), upon activation by agonists such as catecholamines, stimulate adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, which in cardiac myocytes results in increased contractility and heart rate. PDE-IV hydrolyzes cAMP to AMP, thus terminating the signal. Inhibition of PDE-IV by compounds like LY186126 leads to an accumulation of intracellular cAMP, potentiating the effects of the initial signal.

Caption: cAMP signaling pathway and the inhibitory action of LY186126 on PDE-IV.

Experimental Protocols

Cardiac Membrane Preparation

This protocol describes the preparation of a crude membrane fraction enriched in sarcoplasmic reticulum from cardiac tissue.

Materials:

-

Fresh or frozen cardiac ventricular tissue

-

Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, ice-cold

-

Resuspension Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Mince the cardiac tissue on ice and wash with ice-cold Homogenization Buffer to remove excess blood.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation.

-

Resuspend the final membrane pellet in Resuspension Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Aliquots of the membrane preparation can be used immediately or stored at -80°C.

Caption: Workflow for cardiac membrane preparation.

Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of [3H]LY186126.

Materials:

-

[3H]LY186126

-

Unlabeled indolidan or LY186126 for determining non-specific binding

-

Cardiac membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-